Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is an organic compound with a complex structure that includes an ethyl ester group, a ketone group, and a substituted phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium
Biochemical Pathways
The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds
Action Environment
The efficacy and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, like many other compounds used in SM cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the environment, and the temperature . The compound is known to be relatively stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate typically involves the esterification of 4-(3,4-dimethylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 4-(3,4-Dimethylphenyl)-4-oxobutyric acid.
Reduction: 4-(3,4-Dimethylphenyl)-4-hydroxybutyrate.
Substitution: 4-(3,4-Dimethylphenyl)-4-oxobutyric acid.
Scientific Research Applications
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3,4-dimethylphenyl)-4-hydroxybutyrate: Similar structure but with a hydroxyl group instead of a ketone.
4-(3,4-Dimethylphenyl)-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group provides stability and solubility, while the ketone group offers reactivity and versatility in synthesis.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMZKLDVOQALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599305 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175394-01-1 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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